Cas no 872976-49-3 (N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
- N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
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- Inchi: 1S/C20H20ClF2N3O5S/c21-14-4-2-13(3-5-14)11-24-19(27)20(28)25-12-18-26(8-1-9-31-18)32(29,30)17-10-15(22)6-7-16(17)23/h2-7,10,18H,1,8-9,11-12H2,(H,24,27)(H,25,28)
- InChI Key: XHHFGNUKINTHQR-UHFFFAOYSA-N
- SMILES: C(NCC1N(S(C2=CC(F)=CC=C2F)(=O)=O)CCCO1)(=O)C(NCC1=CC=C(Cl)C=C1)=O
N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2002-0359-2μmol |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-5μmol |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-10μmol |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-20μmol |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-1mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-2mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-3mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-4mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-5mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2002-0359-10mg |
N'-[(4-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide |
872976-49-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
Professional Introduction to Compound with CAS No. 872976-49-3 and Product Name: N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
The compound with the CAS number 872976-49-3 and the product name N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate molecular architecture of this compound, characterized by a combination of aromatic rings, heterocyclic moieties, and functional groups, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
One of the most striking features of this compound is its N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide core structure. The presence of a 4-chlorophenyl group provides a hydrophobic anchor that can interact favorably with lipid bilayers, while the 1,3-oxazinan-2-ylmethyl moiety introduces a rigid scaffold that can enhance binding affinity. The 3-(2,5-difluorobenzenesulfonyl) group adds another layer of complexity, introducing fluorine atoms that are known to improve metabolic stability and binding interactions. This combination of structural elements suggests that the compound may exhibit a range of biological activities, including interactions with enzymes and receptors relevant to various therapeutic areas.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The 2,5-difluorobenzenesulfonyl group in particular has been shown to enhance the potency and selectivity of small molecule inhibitors. Studies have demonstrated that fluorine atoms can modulate electronic properties, influence conformational preferences, and improve pharmacokinetic profiles. In the context of the compound in question, the 3-(2,5-difluorobenzenesulfonyl) group is likely to play a crucial role in determining its biological activity by influencing both its binding mode and its interaction with biological targets.
The 1,3-oxazinan-2-ylmethyl moiety is another key structural feature that warrants detailed discussion. Oxazoline derivatives are known for their ability to form stable complexes with various biological targets due to their rigid cyclic structure. This rigidity can help to optimize the orientation of other functional groups within the molecule, thereby enhancing binding affinity. In addition, oxazoline derivatives have been explored for their potential applications in materials science and catalysis, further highlighting their versatility as structural motifs.
When considering the potential applications of this compound, it is essential to examine its interaction with biological systems. Preliminary studies suggest that compounds with similar structural features may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression. The 4-chlorophenyl group could interact with hydrophobic pockets in these targets, while the 1,3-oxazinan-2-ylmethyl moiety could provide additional binding interactions through hydrogen bonding or hydrophobic effects. The 3-(2,5-difluorobenzenesulfonyl) group may further enhance specificity by modulating electronic properties or by participating in halogen bonding interactions.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions are particularly useful for introducing aryl groups like the 4-chlorophenyl moiety into the molecular framework. Similarly, nucleophilic substitution reactions can be employed to incorporate the 1,3-oxazinan-2-ylmethyl group. The introduction of the 3-(2,5-difluorobenzenesulfonyl) group requires more specialized synthetic strategies but can be achieved using fluorinating agents or sulfonylation reactions.
In conclusion, the compound with CAS number 872976-49-3 and product name N'-(4-chlorophenyl)methyl-N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features and potential biological activities make it an attractive subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing new therapeutic strategies.
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